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Experimental NMR Data for 2-Fluorobutane

The table below summarizes the experimentally determined NMR chemical shifts for 2-Fluorobutane,

which serve as the benchmark for evaluating predictive methods [1].

Nucleus Chemical Shift (δ ppm) Multiplicity Reference

¹H NMR 4.35 (m, 1H) Multiplet [1]

1.73 (m, 2H) Multiplet [1]

1.17 (dq, 3H) Doublet of Quartets [1]

0.88 (t, 3H) Triplet [1]

¹⁹F NMR -173 (m, 1F) Multiplet [1]

Experimental Protocol [1]:

Sample: The sample was synthesized and distilled directly in a reaction setup.

Instrumentation: Analysis was performed using NMR spectroscopy. The specific field strength was
not listed, but data is typically acquired at 300 MHz or higher.

Solvent: Deuterated chloroform (CDCl₃) was used.
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Referencing: ¹H chemical shifts were referenced to tetramethylsilane (TMS) at 0 ppm. ¹⁹F chemical

shifts were referenced to trichlorofluoromethane (CFC₁₃).

Comparison of Prediction Methods

The following table compares the main approaches for predicting NMR chemical shifts, based on data from

a recent study that benchmarked various techniques [2].

Method Key Principle
Reported
Accuracy
(MAE)

Pros Cons

Experimental
Measurement

Physical

measurement of
resonance

frequency.

Benchmark Ground truth;

Provides direct
structural

confirmation.

Requires physical

sample;
Instrument-

dependent.

| DFT/GIAO with Linear Regression (LR) | Quantum mechanical calculation of shielding constants, scaled

to chemical shifts. | 1H: ~0.1-0.15 ppm 13C: ~1.5-2.5 ppm | High theoretical accuracy; Well-established. |

Computationally expensive (hours to days). | | Machine Learning (CSTShift Model) | 3D Graph Neural

Network using DFT-calculated shielding tensors as descriptors. | 1H: 0.078 ppm 13C: 0.504 ppm | High

speed & accuracy; Excellent for large datasets. | Requires large training dataset; "Black box" model. |

Computational Protocols:

DFT/GIAO Method [2]: This traditional computational method involves two key steps. First, a

geometry optimization is performed using a functional like B3LYP and a basis set such as 6-31G(d).
Then, the NMR calculation is conducted using the Gauge-Including Atomic Orbital (GIAO) method at

the same level of theory, often with a continuum solvation model (e.g., SMD) to account for solvent
effects.

Machine Learning (CSTShift) Method [2]: This state-of-the-art method involves preparing a dataset
of molecules with DFT-optimized 3D structures and their corresponding DFT-calculated shielding

tensors. A 3D Graph Neural Network is then trained to learn the relationship between the atomic
environment (described by the shielding tensor descriptors) and the experimental chemical shifts.
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Workflow for Structure Verification

The following diagram illustrates a practical workflow for using these methods in tandem to verify the

structure of a synthetic compound like 2-Fluorobutane.

NMR Structure Verification Workflow

Prediction Methods

Synthesize Compound
(e.g., 2-Fluorobutane)

Obtain Experimental
NMR Spectrum

Predict Chemical Shifts

Compare Predictions
with Experiment

Machine Learning
(CSTShift Model) DFT/GIAO Calculation Empirical Database

Lookup

Confirm or Revise
Molecular Structure

Click to download full resolution via product page

Interpretation Guide and Key Insights

Interpreting the Rotational Barrier: Computational studies indicate that the ethyl group (C₂H₅) in 2-

fluorobutane has a rotational barrier of 26.1 kJ/mol at the HF/6-31G* level of theory [3]. This

value is higher than in unsubstituted butane (25.9 kJ/mol) [3], suggesting that the fluorine atom

slightly restricts bond rotation, which can influence the shape of the NMR multiplet signals [1].
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Choosing a Prediction Method: For most practical applications in drug development:

For rapid, high-throughput prediction with maximum accuracy, the Machine Learning
(CSTShift) approach is superior [2].

If you require detailed theoretical insight into the electronic factors affecting the chemical shift
(beyond just the value), DFT/GIAO remains the method of choice, despite its computational

cost [2].
The experimental data provided above for 2-fluorobutane should be used as the primary

reference for validation [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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